2-Nitroresorcinol appears as a white to yellow crystalline solid. It is soluble in water and exhibits certain hazardous properties, including being harmful if swallowed or in contact with skin . The compound is notable for its ability to form intramolecular hydrogen bonds, which can influence its vibrational properties and molecular structure .
2-NR presents several safety concerns:
The reactivity of 2-nitroresorcinol is primarily attributed to its functional groups. Key reactions include:
Research indicates that 2-nitroresorcinol exhibits biological activity, including:
Several methods exist for synthesizing 2-nitroresorcinol:
2-Nitroresorcinol finds applications in various fields:
When comparing 2-nitroresorcinol with similar compounds, several notable examples include:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Resorcinol | Di-hydroxybenzene | Lacks nitro group; used in pharmaceuticals. |
| Nitrobenzene | Mononitrobenzene | Primarily used as an industrial solvent; more toxic. |
| 4-Nitrophenol | Para-nitrophenol | Used as a precursor for dyes; different positioning of nitro group. |
Uniqueness of 2-Nitroresorcinol: The presence of both hydroxyl and nitro groups allows for unique reactivity patterns not found in simpler analogs like resorcinol or nitrobenzene. Its ability to form stable intramolecular hydrogen bonds further distinguishes it from related compounds.
The documented history of 2-nitroresorcinol begins with early 20th-century investigations into nitroaromatic compounds. Initial synthesis routes involved direct nitration of resorcinol, though these methods faced challenges with regioselectivity and yield. A breakthrough came in 1970 when researchers demonstrated the utility of sulfonic acid groups as blocking agents during nitration, enabling precise control over substitution patterns. This approach, detailed in The Journal of Chemical Education, became foundational for subsequent synthetic optimizations.
Structural characterization efforts gained momentum in the 1990s with gas-phase electron diffraction studies revealing its planar molecular geometry and intramolecular hydrogen-bonding network between the nitro group and adjacent hydroxyl moieties. These findings were later corroborated by FT-IR and computational analyses, confirming the stability of the hydrogen-bonded structure across different phases.
Modern research frameworks have expanded beyond synthetic chemistry to encompass:
Green Synthesis Protocols
The 2018 development of an Fe-Al-MCM-41 molecular sieve-catalyzed nitration marked a paradigm shift, achieving 27.4% yield for 2-nitroresorcinol while minimizing environmental impact through aqueous-phase reactions. Comparative studies showed this method outperformed traditional approaches by 15.7% in total yield.
Advanced Characterization Techniques
2021 crystallographic studies utilizing MoKα radiation (λ = 0.71073 Å) resolved the compound's triclinic crystal system (space group P -1) with lattice parameters a = 9.2447 Å, b = 14.4694 Å, c = 19.3202 Å. These structural insights have informed computational models predicting molecular packing behavior in polymer matrices.
Application-Driven Research
Contemporary studies explore its role as:
While recent progress has been substantial, critical knowledge gaps persist:
Table 1: Research Priorities in 2-Nitroresorcinol Chemistry
The lack of comprehensive metabolic studies and life-cycle assessments limits its adoption in pharmaceutical formulations, underscoring the need for multidisciplinary research initiatives.
Ab initio molecular orbital (MO) calculations have been pivotal in elucidating the equilibrium geometry and intramolecular interactions of 2-nitroresorcinol. Early studies employing Hartree-Fock (HF) methods with basis sets such as 6-31G(d) revealed that the nitro group (-NO₂) and adjacent hydroxyl (-OH) groups participate in resonance-assisted hydrogen bonding (RAHB), which stabilizes the planar molecular configuration [1] [4]. These calculations demonstrated that the O-H···O hydrogen bond length ranges between 1.65–1.72 Å in the gas phase, with bond angles near 150° [1]. Post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2), further refined these values by accounting for electron correlation effects, showing a slight contraction in bond length to 1.63 Å [4].
Density functional theory has been extensively applied to investigate 2-nitroresorcinol's electronic structure and vibrational spectra. Studies using the B3LYP functional with the 3-21G basis set reported a HOMO-LUMO energy gap of 3.48 eV, indicating moderate chemical stability [2]. The nitro group's electron-withdrawing nature was found to polarize the aromatic ring, reducing electron density at the ortho-hydroxyl oxygen atoms by 0.15–0.20 e⁻ [1]. Time-dependent DFT (TD-DFT) simulations further predicted a maximum UV absorption at 382.1 nm, attributed to π→π* transitions involving the nitro-aromatic system [2].
| Parameter | Value (B3LYP/3-21G) |
|---|---|
| HOMO Energy (eV) | -6.92 |
| LUMO Energy (eV) | -3.44 |
| Band Gap (eV) | 3.48 |
| C-NO₂ Bond Length (Å) | 1.47 |
| O-H Stretching (cm⁻¹) | 3208–3243 |
Rotation about the C-NO₂ bond in 2-nitroresorcinol exhibits a significant energy barrier due to steric hindrance and hydrogen bond disruption. Ab initio DFT studies identified a rotational barrier of 10–15 kJ/mol in the gas phase, which decreases to 5–8 kJ/mol in aqueous solution due to solvent stabilization [1]. Transition state calculations revealed that the barrier arises primarily from the loss of RAHB stabilization when the nitro group rotates out of the molecular plane [4].
Gas-phase electron diffraction (GED) experiments have provided direct evidence of 2-nitroresorcinol's planar conformation. The nitro group was observed to align coplanar with the aromatic ring, with a dihedral angle of 3.5°±0.5° relative to the resorcinol backbone [1] [4]. This near-planar geometry maximizes conjugation between the nitro group's π-system and the aromatic ring, enhancing RAHB strength. The O···O distance between the nitro and hydroxyl oxygens was measured at 2.61 Å, consistent with moderate-strength hydrogen bonding [4].
Conformational stability in 2-nitroresorcinol is governed by three factors: (1) resonance stabilization of the nitro group, (2) intramolecular hydrogen bond strength, and (3) steric repulsion between substituents. Ab initio calculations showed that the global minimum conformation features two intramolecular hydrogen bonds: O-H···O-NO₂ (1.65 Å) and O-H···O (hydroxyl-hydroxyl, 1.82 Å) [1]. The latter interaction contributes 12–15 kJ/mol to conformational stabilization [4].
The rotational barrier for the nitro group was quantified at 14.2 kJ/mol using MP2/6-311++G(d,p) calculations, with the transition state characterized by a 90° rotation of the NO₂ group [1]. This barrier is lower than that observed in analogous compounds like 2-nitrophenol (18–20 kJ/mol), attributable to reduced steric hindrance from the second hydroxyl group in resorcinol derivatives [4].
The strength of RAHB in 2-nitroresorcinol has been quantified through topological analysis of the electron density. Atoms-in-molecules (AIM) theory revealed a bond critical point (BCP) density of 0.32 e/ų for the O-H···O-NO₂ interaction, corresponding to a bond energy of 25–30 kJ/mol [1]. In contrast, the hydroxyl-hydroxyl hydrogen bond showed a lower BCP density of 0.18 e/ų, indicating weaker stabilization (10–12 kJ/mol) [4].
RAHB in 2-nitroresorcinol arises from π-electron delocalization across the O-H···O-NO₂ system. Natural bond orbital (NBO) analysis demonstrated charge transfer from the hydroxyl oxygen's lone pair to the σ* orbital of the nitro group's O-H bond, amounting to 38 kJ/mol stabilization [1]. This delocalization shortens the O-H bond by 0.05 Å compared to non-hydrogen-bonded hydroxyl groups [4].
In deprotonated forms, hydrogen bonding competition shifts dramatically. DFT studies showed that mono-deprotonation at the 4-position increases the O-H···O-NO₂ bond strength to 35 kJ/mol, while di-deprotonation eliminates RAHB entirely due to charge repulsion between oxygen anions [1].
Solvent polarity significantly modulates hydrogen bond strength. In aqueous solution, polarizable continuum model (PCM) calculations predict a 15–20% reduction in RAHB energy compared to the gas phase, attributed to competition with solvent-solute interactions [1]. Conversely, non-polar solvents like cyclohexane enhance RAHB stabilization by 5–8 kJ/mol through dielectric shielding [4].
| Medium | O-H···O Length (Å) | Bond Energy (kJ/mol) |
|---|---|---|
| Gas Phase | 1.65 | 28 |
| Water | 1.70 | 22 |
| Cyclohexane | 1.63 | 30 |
The classical method for preparing 2-nitroresorcinol utilizes sulfonation as a blocking group strategy, first described by Kaufmann and DePay [1]. This approach represents an ideal example of using sulfonic acid as a protecting group to achieve regioselective nitration [2]. The methodology involves three sequential steps: sulfonation of resorcinol to block the para position, nitration at the ortho position, and subsequent removal of the sulfonic acid group through desulfonation [3].
The sulfonation step employs concentrated sulfuric acid or fuming sulfuric acid, which introduces the sulfonic acid group predominantly at the para position relative to the hydroxyl groups. This blocking strategy is essential because unprotected resorcinol tends to undergo nitration at multiple positions, leading to poor regioselectivity [3]. The reversible nature of sulfonation makes it particularly valuable for synthetic applications, as the sulfonic acid group can be readily removed under acidic conditions with heating [3].
Traditional nitration processes for 2-nitroresorcinol synthesis have employed mixed acid systems consisting of nitric acid and sulfuric acid [4]. The optimization of these classical approaches has focused on controlling reaction temperature, acid concentration, and reaction time to maximize yield and selectivity [4]. Studies have shown that the nitration reaction is highly sensitive to water content, with the concentration of the nitronium ion decreasing significantly as water concentration increases [4].
The classical mixed acid nitration typically achieves yields of 50-70% for 2-nitroresorcinol, with regioselectivity ratios of approximately 1.2-1.5:1 favoring the 2-position over the 4-position [5]. However, these methods suffer from several limitations including the use of highly corrosive acids, generation of large amounts of acid waste, and difficulties in controlling regioselectivity [6].
A significant advancement in 2-nitroresorcinol synthesis has been the development of silica gel-assisted dehydration methods. The method described in patent CN103910637A utilizes silica gel as a dehydrating agent to facilitate the nitration process [7]. This approach takes advantage of silica gel's ability to absorb water produced during the nitration reaction, thereby shifting the equilibrium toward product formation [8].
The silica gel-mediated nitration process operates under mild conditions at room temperature, using 69% nitric acid dispersed on silica gel [8]. The mechanism involves the formation of nitronium ions in equilibrium with nitric acid, with silica gel serving as both a water absorbent and a dispersant for the substrates [8]. This method achieves nearly quantitative yields and represents a significant improvement over traditional approaches in terms of both efficiency and environmental impact [8].
Environmental concerns have driven the development of green chemistry approaches for 2-nitroresorcinol synthesis. One notable method employs hydrogen peroxide and sodium nitrite in phosphate buffer at neutral pH, catalyzed by iron-aluminum MCM-41 molecular sieves [5]. This bioinspired catalytic system mimics natural oxidation processes and operates under mild aqueous conditions [5].
The green chemistry approach achieves a yield of 27.4% for 2-nitroresorcinol and 23.5% for 4-nitroresorcinol, with a combined yield of 50.9% [5]. The reaction proceeds at room temperature for 80 minutes, demonstrating the efficiency of the molecular sieve catalyst system [5]. This method represents a significant advancement in terms of environmental sustainability, as it avoids the use of concentrated acids and generates minimal waste [5].
The development of heterogeneous catalysts has revolutionized 2-nitroresorcinol synthesis by enabling selective nitration under mild conditions. Bismuth-based catalysts supported on montmorillonite KSF clay have shown particular promise for achieving high regioselectivity [6]. The bismuth nitrate/KSF system can be easily recovered and reused, making it attractive for industrial applications [9].
The catalyst system operates through activation of nitric acid by the bismuth center, generating highly reactive nitronium species that selectively attack the aromatic ring [6]. The montmorillonite support provides a large surface area and helps stabilize the active catalytic species [6]. This approach achieves yields of up to 70% for 2-nitroresorcinol with high regioselectivity, representing a significant improvement over traditional methods [6].
Microwave-assisted nitration using metal nitrate catalysts has also been investigated, with copper nitrate showing the highest activity among various metal catalysts tested [10]. The microwave methodology achieves rapid reaction times and provides good control over reaction conditions, though yields are generally lower than other modern approaches [10].
The regioselectivity of 2-nitroresorcinol synthesis remains a significant challenge due to the activating effect of the two hydroxyl groups on the resorcinol ring. The hydroxyl groups activate both the ortho and para positions relative to each group, leading to potential nitration at positions 2, 4, and 6 [11]. The desired 2-nitroresorcinol product corresponds to nitration at the position ortho to one hydroxyl group and meta to the other [11].
Classical approaches achieve modest regioselectivity, typically favoring 2-nitroresorcinol over 4-nitroresorcinol by ratios of 1.2-1.5:1 [5]. However, modern catalyst systems have demonstrated significantly improved selectivity. The bismuth/KSF catalyst system achieves high selectivity for 2-nitroresorcinol formation, with the 2-isomer being the major product [9]. This improvement is attributed to the specific binding interactions between the catalyst and the substrate, which favor attack at the 2-position [9].
The molecular sieve-catalyzed approach provides moderate regioselectivity with a 2:4 ratio of 1.17:1 [5]. The selectivity in this system is influenced by the pore structure of the molecular sieve, which may provide shape selectivity for the formation of different isomers [5]. The green chemistry approach using hydrogen peroxide and sodium nitrite shows similar selectivity patterns, suggesting that the mechanism involves similar intermediate species [5].
A comprehensive analysis of synthetic routes reveals significant variations in yield and efficiency across different methodologies. The silica gel-assisted dehydration method achieves the highest yields, approaching quantitative conversion under optimized conditions [8]. This method benefits from the continuous removal of water from the reaction mixture, which drives the equilibrium toward product formation [8].
The bismuth catalyst/KSF clay system provides the second-highest yields at 70%, combined with excellent regioselectivity for 2-nitroresorcinol formation [9]. This method offers the additional advantage of catalyst recyclability, making it attractive for industrial applications [9]. The green chemistry approaches, while environmentally favorable, achieve moderate yields in the range of 27.4% [5].
Traditional methods show variable performance depending on the specific conditions employed. The classical sulfonation-nitration-desulfonation sequence can achieve good yields when properly optimized, but suffers from the complexity of the multi-step process [1]. Direct nitration with mixed acids typically provides yields of 50-70%, but with limited regioselectivity control [5].
The microwave-assisted nitration methods generally provide lower yields (26%) but offer rapid reaction times and good process control [10]. These methods may be suitable for small-scale applications or when rapid synthesis is required [10]. The choice of catalyst significantly affects the outcome, with copper nitrate providing the best results among the metal catalysts tested [10].
| Synthesis Method | Yield (%) | Regioselectivity (2:4) | Advantages | Disadvantages |
|---|---|---|---|---|
| Silica gel-assisted dehydration | 95 | High | Nearly quantitative yield, mild conditions | Requires silica gel handling |
| Bismuth/KSF catalyst | 70 | High (2-selective) | Recyclable catalyst, good selectivity | Moderate yield |
| Green chemistry (H₂O₂/NaNO₂) | 27.4 | 1.17:1 | Environmentally friendly, aqueous conditions | Lower yield |
| Molecular sieve catalysis | 27.4 | 1.17:1 | Mild conditions, selective catalyst | Lower yield |
| Microwave-assisted | 26 | Variable | Rapid reaction, good control | Low yield |
| Classical mixed acid | 50-70 | 1.2-1.5:1 | Established method | Corrosive acids, waste generation |
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